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Compound of Interest

Compound Name: 8-Hydroxy-ar-turmerone

Cat. No.: B15592779 Get Quote

This technical guide provides a comprehensive overview of the spectroscopic data for 8-
Hydroxy-ar-turmerone, a sesquiterpenoid found in species such as Curcuma longa and

Kelussia odoratissima.[1][2] The information is intended for researchers, scientists, and

professionals in the field of drug development and natural product chemistry. This document

compiles available Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry

(MS) data, outlines relevant experimental protocols, and presents a logical workflow for

spectroscopic analysis.

Core Spectroscopic Data
The spectroscopic data for 8-Hydroxy-ar-turmerone is summarized below. Due to the limited

availability of complete public data for 8-Hydroxy-ar-turmerone, data for the closely related

parent compound, ar-turmerone, is included for comparative purposes where noted.

Nuclear Magnetic Resonance (NMR) Spectroscopy
While a complete set of high-resolution NMR data for 8-Hydroxy-ar-turmerone is not readily

available in the public domain, a ¹H NMR spectrum has been published.[2] The following table

details the available proton NMR data and provides expected shifts for the carbon NMR based

on the known structure.

Table 1: NMR Spectroscopic Data for 8-Hydroxy-ar-turmerone
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¹H NMR (Proton) ¹³C NMR (Carbon)

Atom No. Chemical Shift (ppm) Atom No.
Expected Chemical

Shift (ppm)

H-1' 7.10-7.25 (m) C-1' ~140

H-2', H-6' 7.10-7.25 (m) C-2', C-6' ~129

H-3', H-5' 7.10-7.25 (m) C-3', C-5' ~127

H-4' Not specified C-4' ~136

H-2 6.05 (s) C-1 Not Available

H-5 Not specified C-2 ~125

H-6 Not specified C-3 ~155

H-7 Not specified C-4 ~200 (C=O)

H-8 Not specified C-5 ~75 (C-OH)

H-10 1.85 (s) C-6 ~50

H-11 2.10 (s) C-7 ~22

H-12 1.24 (d) C-8 Not Available

H-13 2.30 (s) C-10 ~20

OH Not specified C-11 ~27

C-12 ~18

C-13 ~21

Note: The ¹H NMR data is interpreted from the spectrum available in Karimian et al., 2017.[2]

The ¹³C NMR data is estimated and not experimentally verified from the available literature.

Infrared (IR) Spectroscopy
Specific IR spectral data for 8-Hydroxy-ar-turmerone is not available. However, the spectrum

is expected to be very similar to that of ar-turmerone, with the addition of a broad O-H

stretching band.
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Table 2: IR Spectroscopic Data (Reference: ar-turmerone)

Functional Group
Expected Absorption Range

(cm⁻¹)

Reference Data (ar-

turmerone) (cm⁻¹)

O-H Stretch (Alcohol) 3200-3600 (broad) Not Applicable

C-H Stretch (Aromatic) 3000-3100 2988.7, 2936.8

C-H Stretch (Aliphatic) 2850-3000 2988.7, 2936.8

C=O Stretch (α,β-unsaturated

ketone)
1650-1690 1735.4, 1446.2

C=C Stretch (Aromatic) 1450-1600 2988.7, 2936.8

C-O Stretch (Alcohol) 1050-1260 Not Applicable

C-H Bend Not specified 939.0, 847.4

Reference data for ar-turmerone from Surwase et al., 2011.

Mass Spectrometry (MS)
The molecular formula for 8-Hydroxy-ar-turmerone is C₁₅H₂₀O₂.[2]

Table 3: Mass Spectrometry Data for 8-Hydroxy-ar-turmerone

Parameter Value

Molecular Formula C₁₅H₂₀O₂

Molecular Weight 232.32 g/mol

Mass of Molecular Ion [M]⁺ m/z 232

Expected Key Fragmentations [M-H₂O]⁺ (m/z 214)

[M-C₃H₇O]⁺ (m/z 173)

C₉H₁₁⁺ (m/z 119)

C₇H₇⁺ (m/z 91)
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Note: Fragmentation pattern is predicted based on the structure and common fragmentation

pathways for similar molecules.

Experimental Protocols
The following are generalized protocols for the isolation and spectroscopic analysis of 8-
Hydroxy-ar-turmerone from a plant matrix.

Isolation of 8-Hydroxy-ar-turmerone
Extraction: The dried and powdered plant material (e.g., rhizomes of Curcuma longa or aerial

parts of Kelussia odoratissima) is subjected to extraction with a suitable solvent such as

methanol or ethanol, often using a Soxhlet apparatus.

Fractionation: The crude extract is concentrated under reduced pressure. The resulting

residue is then suspended in a water-methanol mixture and partitioned successively with

solvents of increasing polarity, such as hexane, chloroform, and ethyl acetate, to separate

compounds based on their polarity.

Chromatographic Purification: The fraction containing the target compound (typically the less

polar fractions for sesquiterpenoids) is subjected to column chromatography over silica gel.

The column is eluted with a gradient of solvents, for example, a mixture of hexane and ethyl

acetate, with increasing polarity. Fractions are collected and monitored by Thin Layer

Chromatography (TLC).

Final Purification: Fractions showing the presence of 8-Hydroxy-ar-turmerone are

combined and may be further purified by preparative TLC or High-Performance Liquid

Chromatography (HPLC) to yield the pure compound.

Spectroscopic Analysis
NMR Spectroscopy: The purified compound is dissolved in a deuterated solvent (e.g., CDCl₃

or DMSO-d₆). ¹H NMR, ¹³C NMR, and 2D NMR (such as COSY, HSQC, and HMBC) spectra

are recorded on a high-field NMR spectrometer (e.g., 400 MHz or higher).

IR Spectroscopy: A small amount of the pure compound is analyzed using a Fourier

Transform Infrared (FTIR) spectrometer, typically as a thin film on a KBr disc or using an ATR
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(Attenuated Total Reflectance) accessory.

Mass Spectrometry: The mass spectrum is obtained using a mass spectrometer, often

coupled with Gas Chromatography (GC-MS) for volatile compounds, or by direct injection

into an Electrospray Ionization (ESI) or Electron Impact (EI) source. High-resolution mass

spectrometry (HRMS) can be used to confirm the elemental composition.

Visualization of Spectroscopic Workflow
The following diagram illustrates a typical workflow for the spectroscopic identification of a

natural product like 8-Hydroxy-ar-turmerone.
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Caption: Workflow for Natural Product Spectroscopic Analysis.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of
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scientists and researchers to drive progress in science

and industry.
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